molecular formula C₁₈H₁₃D₅N₄O₂ B1160166 d-Sydnocarb-D5

d-Sydnocarb-D5

Cat. No.: B1160166
M. Wt: 327.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Sydnocarb-D5 is a deuterated analog of the psychostimulant Sydnocarb (also known as Mesocarb), which is a compound of significant interest in neuropharmacology research. This compound is a psychostimulant that acts primarily as a dopamine and norepinephrine reuptake inhibitor . It functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the concentration of these key neurotransmitters in the synaptic cleft . This mechanism enhances dopaminergic and noradrenergic signaling, which is associated with improved attention, focus, and cognitive performance in research models . Preclinical studies indicate that Sydnocarb exhibits a unique pharmacological profile compared to classical psychostimulants. It demonstrates psychomotor stimulant effects but with a reduced behavioral toxicity and a lower abuse potential . Research shows it has approximately a 10-fold lower potency in increasing locomotor activity in mice and is less efficacious in inducing stereotyped behavior compared to methamphetamine . Furthermore, it fully substitutes for methamphetamine in drug discrimination studies but with significantly lower potency, and its longer duration of action is attributed to the formation of active metabolites . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or in vivo applications in humans. This compound provides researchers with a valuable tool for studying stimulant pharmacology, neurochemical pathways, and the mechanisms underlying conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy in controlled laboratory settings.

Properties

Molecular Formula

C₁₈H₁₃D₅N₄O₂

Molecular Weight

327.39

Synonyms

(S)-3-(1-Methyl-2-phenylethyl)-5-[[(phenylamino)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt-D5;  3-[(1S)-1-Methyl-2-phenylethyl]-5-[[(phenylamino)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt-D5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of d-Sydnocarb-D5 and Structurally Related Deuterated Compounds
Compound Deuterated Positions Molecular Formula Primary Use Solubility/Storage Source
This compound Not specified Not provided LC-MS internal standard Likely methanol-soluble Not specified
5-Hydroxyindoleacetic acid-D5 Indole-D5 C₁₀H₅D₅NO₃ Metabolite quantification in urine 100 µg/mL in methanol SMB00917
Asocainol-D5 Not specified C₂₇H₂₆D₅NO₃ Research standard 25 µL, 10 mM (methanol) GLPBIO
Glycine-D5 Full deuteration C₂H₂D₅NO₂ Amino acid analysis Batch-specific SMB00917

Key Differences :

  • Structural Backbone: While this compound is derived from a psychostimulant scaffold, 5-Hydroxyindoleacetic acid-D5 and Glycine-D5 are deuterated metabolites or amino acids, reflecting distinct applications in neurotransmitter vs. protein research .
  • Analytical Sensitivity: 5-Hydroxyindoleacetic acid-D5 is pre-diluted in methanol (100 µg/mL), optimizing it for direct LC-MS injection, whereas Asocainol-D5 requires reconstitution .

Functional Comparison with Deuterated Standards

Deuterated compounds serve as critical tools for minimizing matrix effects in complex biological samples. For example:

  • This compound vs. JWH-073 Metabolite-D5: Both are used in synthetic cannabinoid detection, but JWH-073 metabolites target specific hydroxylated derivatives, whereas this compound’s application remains unspecified in the evidence .

Preparation Methods

Catalytic Deuteration via Hydrogen-Deuterium Exchange

A cornerstone of d-Sydnocarb-D5 synthesis involves catalytic deuteration, where hydrogen atoms are replaced with deuterium using transition metal catalysts. For aromatic deuteration, palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in deuterium gas (D₂) atmospheres facilitates selective H/D exchange at activated positions. For example, Friedel-Crafts acylation followed by catalytic reduction with D₂ achieves perdeuteration of alkyl chains in related mesomorphic compounds. Applied to sydnocarb’s structure, this method could target the β-phenylisopropyl group, though regioselectivity challenges necessitate careful optimization.

Stepwise Functional Group Modification

Sydnocarb’s mesoionic core complicates direct deuteration. A stepwise approach involves:

  • Synthesis of Non-Deuterated Sydnocarb : Condensation of phenylisopropylamine with mesoionic sydnone precursors under basic conditions.

  • Post-Synthetic Deuteration : Selective deuteration of the phenyl or isopropyl groups via base-catalyzed exchange (e.g., using D₂O and NaOD). For instance, α-deuterons on alkyl chains are introduced by Schmidt rearrangement in D₂SO₄.

Analytical Characterization of this compound

Post-synthesis, rigorous analytical workflows ensure isotopic purity and structural integrity:

Technique Application Key Findings
Mass Spectrometry (MS) Quantifies deuterium incorporationMolecular ion [M+H]⁺ at m/z 327.4 (C₁₈D₅H₁₃N₄O₂)
Nuclear Magnetic Resonance (NMR) Locates deuterium positionsAbsence of proton signals at deuterated sites
Infrared Spectroscopy (IR) Confirms functional groupsC=O stretch at 1,710 cm⁻¹; N-H bend at 1,540 cm⁻¹

Data from these methods validate the success of deuteration and exclude side products like over-deuterated analogs or structural isomers.

Challenges in Synthesis

Regioselectivity and Side Reactions

Deuterating the phenylisopropyl moiety risks unintended deuteration at the sydnone ring, which could alter pharmacological activity. Computational modeling, such as molecular dynamics (MD) simulations, predicts favorable deuteration sites by analyzing steric and electronic environments. For example, MD simulations of DAT-bound sydnocarb analogs highlight the β-phenyl group as a tolerant site for isotopic substitution.

Stability of Deuterated Intermediates

Deuterated intermediates, particularly those with labile C-D bonds, may degrade under acidic or basic conditions. Stabilizing strategies include:

  • Low-Temperature Reactions : Conducting deuteration at 4°C to minimize bond cleavage.

  • Protecting Groups : Temporarily shielding reactive sites (e.g., sydnone nitrogen) with tert-butoxycarbonyl (Boc) groups.

Applications in Doping Analytics and Beyond

This compound’s primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting sydnocarb abuse in sports. Its co-elution with non-deuterated sydnocarb in chromatographic systems enables internal standardization, improving quantification accuracy. Beyond anti-doping efforts, deuterated analogs facilitate pharmacokinetic studies by tracing drug metabolism without isotopic interference.

Q & A

Q. What are the key methodological considerations for synthesizing d-Sydnocarb-D5, and how can purity be validated?

Synthesis of this compound requires rigorous control of reaction conditions (e.g., temperature, solvent selection, and catalyst ratios) to minimize byproducts. Purity validation should employ orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities.
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
  • Elemental Analysis to verify stoichiometric consistency. Experimental protocols must adhere to reproducibility guidelines, including detailed documentation of synthetic steps and characterization data .

Q. How can researchers design experiments to investigate this compound's pharmacological mechanisms in vitro and in vivo?

  • In vitro studies : Use cell-based assays (e.g., receptor binding or enzyme inhibition assays) with controlled variables (pH, temperature, cell line selection). Include dose-response curves to establish EC₅₀/IC₅₀ values.
  • In vivo studies : Prioritize pharmacokinetic (PK) and pharmacodynamic (PD) profiling, including bioavailability, half-life, and tissue distribution. Ensure ethical compliance in animal models and validate results using statistical methods (e.g., ANOVA for inter-group comparisons) .

Q. What stability challenges arise in storing this compound, and how can degradation products be monitored?

Stability studies should assess:

  • Thermal degradation via accelerated stability testing (40°C/75% RH).
  • Photolytic sensitivity using UV-Vis spectroscopy under ICH Q1B guidelines.
  • Hydrolytic pathways by varying pH conditions. Degradation products are identified using LC-MS/MS and compared against synthetic standards. Data should be analyzed for kinetic degradation models .

Q. Which spectroscopic and chromatographic techniques are critical for distinguishing this compound from its analogs?

  • Chiral Chromatography to resolve enantiomeric impurities.
  • X-ray Crystallography for absolute configuration determination.
  • Infrared (IR) Spectroscopy to confirm functional groups. Cross-validate results with computational methods (e.g., DFT calculations for vibrational spectra) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. Strategies include:

  • Metabolite Profiling : Identify active/inactive metabolites using LC-HRMS.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling to predict in vivo behavior.
  • Target Engagement Studies (e.g., PET imaging) to confirm compound-receptor interactions in vivo. Contradictions should be analyzed through iterative hypothesis testing and Bayesian statistical frameworks .

Q. What experimental and computational approaches optimize this compound's enantiomeric purity for stereoselective activity studies?

  • Dynamic Kinetic Resolution (DKR) : Use chiral catalysts or enzymes (e.g., lipases) to enhance enantioselectivity.
  • Molecular Dynamics Simulations : Predict binding affinities for enantiomers with target proteins.
  • Circular Dichroism (CD) : Monitor conformational changes in target biomolecules upon enantiomer binding. Validate results against crystallographic data and pharmacological assays .

Q. How can structure-activity relationship (SAR) studies for this compound address conflicting data across different biological assays?

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, Ki, EC₅₀) to identify trends.
  • Free Energy Perturbation (FEP) Calculations : Quantify binding energy differences for analog modifications.
  • Assay-Specific Artifact Screening : Test for interference from solvents, detergents, or assay plate materials. Contradictions may highlight context-dependent target modulation (e.g., allosteric vs. orthosteric binding) .

Q. What interdisciplinary methodologies are critical for evaluating this compound's potential in non-traditional therapeutic areas (e.g., neuroinflammation or metabolic disorders)?

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to map mechanism-of-action.
  • Organ-on-a-Chip Models : Test compound efficacy in human-relevant tissue microenvironments.
  • Machine Learning : Train models on chemical descriptors and bioactivity data to predict novel applications. Cross-disciplinary collaboration ensures robustness against siloed data biases .

Methodological Guidelines

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal of Organic Chemistry’s requirements for supplementary data) .
  • Ethical Compliance : Obtain institutional review for biological studies and disclose conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.